1,1,2,2,3,3,4,4-Octafluoro-5-iodo-5-(trifluoromethyl)cyclopentane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

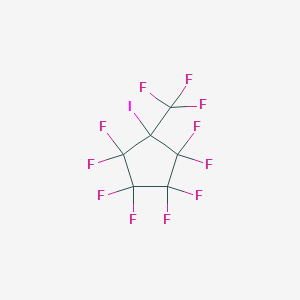

1,1,2,2,3,3,4,4-Octafluoro-5-iodo-5-(trifluoromethyl)cyclopentane is a halogenated hydrocarbon with the molecular formula C6H2F11I. This compound is notable for its high degree of fluorination and the presence of both iodine and a trifluoromethyl group, making it a unique and valuable molecule in various fields of research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2,3,3,4,4-Octafluoro-5-iodo-5-(trifluoromethyl)cyclopentane typically involves the following steps:

Starting Materials: The synthesis begins with a cyclopentane derivative that is fully fluorinated.

Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl trimethylsilane (CF3SiMe3) under specific conditions, often involving a catalyst like copper(I) iodide (CuI).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Análisis De Reacciones Químicas

Types of Reactions

1,1,2,2,3,3,4,4-Octafluoro-5-iodo-5-(trifluoromethyl)cyclopentane can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced, although the highly fluorinated nature makes it relatively inert to many reagents.

Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield azido or thiol derivatives, while coupling reactions could produce more complex fluorinated organic compounds.

Aplicaciones Científicas De Investigación

1,1,2,2,3,3,4,4-Octafluoro-5-iodo-5-(trifluoromethyl)cyclopentane has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

Biology: Its derivatives can be used in the development of fluorinated biomolecules for imaging and diagnostic purposes.

Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mecanismo De Acción

The mechanism of action of 1,1,2,2,3,3,4,4-Octafluoro-5-iodo-5-(trifluoromethyl)cyclopentane depends on its specific application. In chemical reactions, its high degree of fluorination and the presence of iodine and trifluoromethyl groups influence its reactivity and interaction with other molecules. These groups can stabilize transition states and intermediates, making the compound a valuable reagent in various synthetic processes.

Comparación Con Compuestos Similares

Similar Compounds

1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane: Similar in structure but lacks the trifluoromethyl group.

1,1,2,2,3,3,4,4-Octafluoro-5-methoxypentane: Contains a methoxy group instead of iodine and trifluoromethyl groups.

1,1,2,2,3,3,4,4-Octafluorocyclopentane: Fully fluorinated cyclopentane without additional functional groups.

Uniqueness

1,1,2,2,3,3,4,4-Octafluoro-5-iodo-5-(trifluoromethyl)cyclopentane is unique due to the combination of extensive fluorination, an iodine atom, and a trifluoromethyl group

Actividad Biológica

1,1,2,2,3,3,4,4-Octafluoro-5-iodo-5-(trifluoromethyl)cyclopentane, commonly referred to by its CAS number 125112-67-6, is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions at the molecular level, potential therapeutic applications, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₆F₁₁I |

| Molecular Weight | 407.95 g/mol |

| Density | 2.15 g/cm³ |

| Boiling Point | 124.5 °C |

| Flash Point | 46.2 °C |

| LogP | 4.277 |

Structure

The compound features a cyclopentane ring substituted with multiple fluorine atoms and an iodine atom, which contributes to its lipophilicity and potential biological interactions.

Cytotoxicity and Selectivity

The cytotoxic effects of fluorinated compounds are critical in evaluating their safety and efficacy for therapeutic use. In vitro studies on various fluorinated derivatives have demonstrated selective cytotoxicity against tumor cells while sparing normal cells. Compounds with MIC values below 1 µg/mL showed a selectivity index (SI) greater than 10 against Vero cells . This suggests the potential for octafluoro-iodo-cyclopentane to be developed as a therapeutic agent with reduced toxicity.

Hormonal Activity

Fluorinated diiodine alkanes have been reported to exhibit estrogenic effects in various assays, indicating their potential endocrine-disrupting capabilities . This raises important considerations regarding the biological activity of octafluoro-iodo-cyclopentane in hormonal pathways, necessitating further investigation into its effects on hormone-sensitive tissues.

Study on Fluorinated Compounds

A study published in Journal of Applied Toxicology highlighted the estrogenic effects of fluorinated diiodine alkanes in MCF-7 breast cancer cells and zebrafish embryos . These findings suggest that octafluoro-iodo-cyclopentane may similarly interact with hormonal pathways, warranting further exploration of its biological effects in endocrine systems.

Antimicrobial Efficacy Against Resistant Strains

In a comparative study of antimicrobial agents against MRSA, several fluorinated compounds demonstrated potent activity with MIC values significantly lower than conventional antibiotics . This highlights the potential for octafluoro-iodo-cyclopentane as a candidate for further development in combating antibiotic-resistant infections.

Propiedades

IUPAC Name |

1,1,2,2,3,3,4,4-octafluoro-5-iodo-5-(trifluoromethyl)cyclopentane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F11I/c7-2(8)1(18,6(15,16)17)3(9,10)5(13,14)4(2,11)12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKHPXJGCMGZHKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F11I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379874 |

Source

|

| Record name | 1,1,2,2,3,3,4,4-octafluoro-5-iodo-5-(trifluoromethyl)cyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125112-67-6 |

Source

|

| Record name | 1,1,2,2,3,3,4,4-octafluoro-5-iodo-5-(trifluoromethyl)cyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.